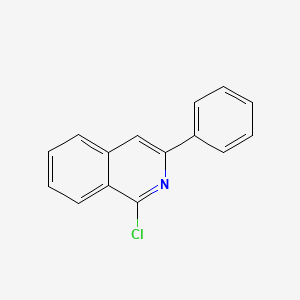

1-Chloro-3-phenylisoquinoline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

55150-54-4 |

|---|---|

分子式 |

C15H10ClN |

分子量 |

239.70 g/mol |

IUPAC名 |

1-chloro-3-phenylisoquinoline |

InChI |

InChI=1S/C15H10ClN/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H |

InChIキー |

FERPDCPDPHIFFD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=N2)Cl |

製品の起源 |

United States |

Reactivity and Transformational Chemistry of 1 Chloro 3 Phenylisoquinoline

Cross-Coupling Reactions at the Halogenated Position

The carbon-chlorine bond at the 1-position of 1-chloro-3-phenylisoquinoline is amenable to cleavage and subsequent bond formation through transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing complex molecular architectures based on the isoquinoline (B145761) core.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation, has been effectively applied to heteroaryl chlorides, including isoquinoline derivatives. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.

Modern advancements in Suzuki-Miyaura coupling have focused on developing more sustainable and efficient protocols. Ligand-free and microwave-assisted conditions represent two significant strides in this area, offering benefits such as reduced costs, simplified reaction setups, and dramatically accelerated reaction times.

Ligand-free Suzuki-Miyaura couplings have been developed for aryl chlorides, often utilizing a palladium source like palladium(II) acetate (B1210297) or palladium(II) chloride in aqueous or organic solvents. mdpi.comgsconlinepress.com These reactions proceed without the need for expensive and often air-sensitive phosphine (B1218219) ligands, simplifying the purification process. google.comnih.gov The general applicability of these protocols to heteroaryl chlorides suggests their utility for the coupling of this compound with various arylboronic acids.

Microwave irradiation has emerged as a powerful tool to enhance the efficiency of Suzuki-Miyaura reactions. By rapidly heating the reaction mixture, microwave-assisted protocols can reduce reaction times from hours to mere minutes. These methods are often performed in aqueous media, aligning with the principles of green chemistry. The coupling of various aryl and heteroaryl chlorides has been successfully demonstrated under these conditions, indicating a high potential for their application to this compound.

Table 1: Representative Conditions for Advanced Suzuki-Miyaura Coupling of Aryl Chlorides

| Condition Type | Palladium Source | Base | Solvent System | Temperature | Reaction Time |

| Ligand-Free | PdCl₂ | K₂CO₃ | DMF / Water | Room Temp. | Variable |

| Microwave | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 °C | ~40 min |

| Microwave | Pd(OAc)₂ | Na₂CO₃ | Water | 80-120 °C | ~10 min |

The isoquinoline ring system exhibits distinct electronic properties that govern its reactivity in cross-coupling reactions. The C-1 position is particularly activated towards both nucleophilic aromatic substitution and the oxidative addition step in palladium-catalyzed cycles. This inherent reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C-1 carbon significantly more electrophilic than other positions on the heterocyclic ring.

In cases of polyhalogenated isoquinolines, the site-selectivity of the Suzuki-Miyaura coupling is dictated by a combination of electronic and steric factors, as well as the relative reactivity of the different carbon-halogen bonds (C-I > C-Br > C-Cl). However, the intrinsic electrophilicity of the C-1 position is a powerful directing factor. This principle ensures that in substrates like this compound, palladium-catalyzed functionalization will occur predictably and regioselectively at the C-1 position, providing a reliable method for introducing aryl or vinyl substituents at this site.

Nickel-Catalyzed Reactions with Grignard Reagents

As a more cost-effective and earth-abundant alternative to palladium, nickel has gained prominence as a catalyst for cross-coupling reactions. Nickel-catalyzed Kumada coupling, which pairs an organic halide with a Grignard reagent (organomagnesium halide), is particularly effective for the functionalization of aryl chlorides.

These reactions typically employ a nickel(II) precatalyst, such as NiCl₂, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands. The use of hydroxyphosphine ligands, for instance, has been shown to significantly accelerate the coupling of unreactive aryl chlorides with Grignard reagents. This is attributed to the formation of a cooperative nickel/magnesium bimetallic species that facilitates the activation of the carbon-chlorine bond. Given the robustness of these catalytic systems, they provide a viable pathway for coupling this compound with a wide range of alkyl, aryl, and vinyl Grignard reagents to forge new C-C bonds at the C-1 position.

Table 2: General Conditions for Nickel-Catalyzed Kumada Coupling of Aryl Chlorides

| Catalyst System | Grignard Reagent | Solvent | Temperature |

| NiCl₂(dppp) | R-MgX | THF or Ether | 0 °C to Reflux |

| NiCl₂ / Hydroxyphosphine | R-MgX | THF | Room Temp. to 60 °C |

dppp = 1,3-Bis(diphenylphosphino)propane

Nucleophilic Substitution Reactions

The electron-deficient nature of the C-1 position in this compound also makes it susceptible to nucleophilic aromatic substitution (SNAr). This pathway allows for the direct displacement of the chloride by a variety of nucleophiles, providing access to a different class of functionalized isoquinoline derivatives.

Conversion to Thiol and Selenol Derivatives

The introduction of chalcogen atoms, such as sulfur and selenium, onto the isoquinoline core can be achieved through nucleophilic substitution. These derivatives are of interest in medicinal chemistry and materials science.

The synthesis of the corresponding selenol derivative can be accomplished by reacting this compound with selenourea (B1239437) in ethanol (B145695) at ambient temperature. This reaction proceeds via an intermediate which, upon workup, yields the 3-phenyl-1-[2-(3-phenylisoquinolin-1-yl)diselanyl]isoquinoline. This diselenide product is formed through the oxidative coupling of the unstable 3-phenylisoquinoline-1-selenol intermediate.

A similar strategy can be employed for the synthesis of the thiol analog, 3-phenylisoquinoline-1(2H)-thione. The reaction of this compound with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) in a suitable solvent like ethanol or DMF would lead to the displacement of the chloride and formation of the desired thione. This transformation provides a direct route to sulfur-containing isoquinoline heterocycles.

Table 3: Reagents for Nucleophilic Chalcogenation of this compound

| Target Derivative | Nucleophilic Reagent | Typical Solvent | Product Type |

| Selenol | Selenourea | Ethanol | Diselenide (via selenol intermediate) |

| Thiol | Thiourea or NaSH | Ethanol or DMF | Thione |

Reaction with Selenourea to Form Organoselenium Compounds

The synthesis of organoselenium compounds from this compound can be achieved through nucleophilic substitution using selenourea. This reaction leverages selenourea as a convenient and stable source of selenium. In a typical procedure, selenourea acts as a nucleophile, attacking the electron-deficient C-1 position of the isoquinoline ring, leading to the displacement of the chloride leaving group.

The reaction likely proceeds through an initial attack by the selenium atom of selenourea on the C-1 carbon of the isoquinoline. This is followed by the elimination of the chloride ion to form an isouronium-type intermediate. Subsequent hydrolysis of this intermediate under basic or acidic conditions yields the corresponding 3-phenylisoquinoline-1(2H)-selone. This selone is a valuable intermediate for the synthesis of other organoselenium compounds. For instance, it can be alkylated to form selenoethers or oxidized to produce diselenides.

Table 1: Representative Reaction for the Formation of 3-Phenylisoquinoline-1(2H)-selone

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Selenourea | 3-Phenylisoquinoline-1(2H)-selone | Basic or acidic hydrolysis of intermediate |

Reaction with Thiols to Form Thioethers

The chlorine atom at the C-1 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) by thiols, providing a direct route to various 1-thioether-3-phenylisoquinoline derivatives. masterorganicchemistry.com This transformation is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

The reaction mechanism involves the attack of the thiolate anion on the C-1 carbon of the isoquinoline ring. This addition step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring. libretexts.org In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the thioether product. wikipedia.org The choice of solvent and base can influence the reaction rate and yield.

Table 2: Synthesis of 1-Thioether-3-phenylisoquinoline Derivatives

| Thiol (R-SH) | Base | Solvent | Product (1-SR-3-phenylisoquinoline) |

| Ethanethiol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-(Ethylthio)-3-phenylisoquinoline |

| Thiophenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 1-(Phenylthio)-3-phenylisoquinoline |

| Benzyl Mercaptan | Sodium Ethoxide (NaOEt) | Ethanol | 1-(Benzylthio)-3-phenylisoquinoline |

Lithium-Mediated Modifications: Investigation of Lithiation at the 3-Position

Lithium-mediated reactions offer powerful methods for the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, several outcomes are possible upon treatment with organolithium reagents, such as n-butyllithium (n-BuLi). While halogen-lithium exchange at the C-1 position is a rapid and highly favorable process, the prompt specifies an investigation of lithiation at the 3-position, which refers to the phenyl substituent.

Directed ortho-metalation (DoM) is a strategy that allows for the regioselective deprotonation of a position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.orgorganic-chemistry.org In this compound, the isoquinoline ring itself can act as a complex directing group, facilitating the removal of a proton from the ortho-position (C-2' or C-6') of the phenyl ring. wikipedia.org This process involves the coordination of the organolithium reagent to the nitrogen atom of the isoquinoline, which positions the base in proximity to the ortho-protons of the phenyl ring, leading to selective deprotonation. semanticscholar.orgresearchgate.net The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new functional groups. It is important to conduct these reactions at low temperatures to suppress competing reactions, such as nucleophilic attack at C-1 or halogen-lithium exchange.

Table 3: Potential Products from Directed ortho-Metalation of the Phenyl Group

| Electrophile (E⁺) | Reagent | Product |

| Dimethylformamide (DMF) | n-BuLi, then DMF | 1-Chloro-3-(2-formylphenyl)isoquinoline |

| Iodine (I₂) | n-BuLi, then I₂ | 1-Chloro-3-(2-iodophenyl)isoquinoline |

| Trimethylsilyl chloride (TMSCl) | n-BuLi, then TMSCl | 1-Chloro-3-(2-trimethylsilylphenyl)isoquinoline |

Functional Group Interconversions on the Isoquinoline Core and Phenyl Substituent

Transformation of Nitrile to Aldehyde

The conversion of a nitrile group to an aldehyde represents a valuable functional group interconversion in organic synthesis. This transformation can be applied to nitrile-substituted derivatives of 3-phenylisoquinoline, where the nitrile is located on either the isoquinoline core (e.g., at C-1 after substitution of the chloride) or on the phenyl substituent.

A widely used method for this reduction is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.comchemistrysteps.comcommonorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride from DIBAL-H to the electrophilic carbon of the nitrile, forming an intermediate imine-aluminum complex. wikipedia.orgmasterorganicchemistry.com This complex is stable at low temperatures, preventing over-reduction to the amine. chemistrysteps.com Subsequent aqueous workup hydrolyzes the imine intermediate to yield the corresponding aldehyde. wikipedia.orgmasterorganicchemistry.com The careful control of stoichiometry (one equivalent of DIBAL-H) and temperature is crucial to isolate the aldehyde and prevent further reduction to an alcohol. chemistrysteps.com

Table 4: DIBAL-H Reduction of Nitrile Derivatives to Aldehydes

| Starting Material | Reaction Conditions | Product |

| 1-Cyano-3-phenylisoquinoline | 1. DIBAL-H, Toluene, -78 °C2. H₃O⁺ workup | 3-Phenylisoquinoline-1-carbaldehyde |

| 1-Chloro-3-(4-cyanophenyl)isoquinoline | 1. DIBAL-H, Toluene, -78 °C2. H₃O⁺ workup | 1-Chloro-3-(4-formylphenyl)isoquinoline |

Stereoelectronic Modulation by Phenyl Group Substituents on Reactivity

The reactivity of the this compound system, particularly at the C-1 position, can be significantly influenced by the electronic properties of substituents on the C-3 phenyl ring. This modulation of reactivity is a classic example of stereoelectronic effects, which can be quantitatively assessed using concepts like the Hammett equation. wikipedia.orglibretexts.org

Substituents on the phenyl ring can either donate or withdraw electron density through inductive and resonance effects, altering the electrophilicity of the C-1 carbon. nih.gov

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or halides (-Cl), decrease the electron density of the entire molecule, including the isoquinoline core. This makes the C-1 position more electron-deficient and thus more susceptible to attack by nucleophiles. Consequently, EWGs on the phenyl ring are expected to accelerate the rate of nucleophilic aromatic substitution (SNAr) at C-1. masterorganicchemistry.comlibretexts.org

Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase the electron density of the system. This reduces the electrophilicity of the C-1 position, thereby decelerating the rate of nucleophilic attack.

This relationship can be visualized with a Hammett plot, where the logarithm of the relative reaction rate (k/k₀) is plotted against the substituent constant (σ). wikipedia.org For SNAr reactions, a positive slope (ρ > 1) is typically observed, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the negative charge in the Meisenheimer intermediate. libretexts.org

Table 5: Predicted Effect of Phenyl Substituents on the Rate of Nucleophilic Substitution at C-1

| Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Effect | Predicted Effect on Reaction Rate |

| -OCH₃ | -0.27 | Electron-Donating | Decrease |

| -CH₃ | -0.17 | Electron-Donating | Decrease |

| -H | 0.00 | Neutral | Reference Rate |

| -Cl | 0.23 | Electron-Withdrawing | Increase |

| -CN | 0.66 | Electron-Withdrawing | Significant Increase |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing | Strong Increase |

Catalytic Systems in 1 Chloro 3 Phenylisoquinoline Synthesis and Derivatization

Palladium-Based Catalysts

Palladium catalysts are instrumental in a variety of cross-coupling reactions involving 1-chloro-3-phenylisoquinoline, enabling the introduction of diverse substituents at the C-1 position. The chloro group at this position serves as a reactive handle for these transformations.

PdCl₂(PPh₃)₂

Bis(triphenylphosphine)palladium(II) chloride, PdCl₂(PPh₃)₂, is a versatile and widely used catalyst for Suzuki-Miyaura cross-coupling reactions of this compound. tandfonline.comacs.orgresearchgate.net This catalyst, often in a ligand-free system and under microwave irradiation, effectively promotes the coupling of this compound with various boronic acids to yield a range of 1,3-disubstituted isoquinolines. acs.orgresearchgate.netresearchgate.net The reactions are typically carried out in the presence of a base, such as sodium carbonate, and in a solvent like 1,4-dioxane (B91453). researchgate.net This methodology has proven efficient for creating diversified isoquinoline (B145761) derivatives. acs.orgresearchgate.net

Research has demonstrated the utility of PdCl₂(PPh₃)₂ in synthesizing functionalized quinolines through C-OH bond activation, showcasing its broader applicability in heterocyclic chemistry. researchgate.net Furthermore, this catalyst has been employed in the synthesis of 3-substituted isochromen-1-ones via Suzuki coupling, highlighting its versatility in related heterocyclic systems. researchgate.net

Table 1: Suzuki-Miyaura Coupling of this compound using PdCl₂(PPh₃)₂

| Boronic Acid | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Arylboronic acids | PdCl₂(PPh₃)₂, Na₂CO₃, 1,4-dioxane, Microwave | Good to excellent | acs.orgresearchgate.netresearchgate.net |

| Various boronic acids | PdCl₂(PPh₃)₂, K₂CO₃, 1,4-dioxane, BOP reagent, aqueous conditions (for quinolinones) | Excellent | researchgate.net |

Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is another key catalyst in the derivatization of isoquinoline systems. While direct examples of its use with this compound are less specifically detailed in the provided context, its application in related Suzuki-Miyaura reactions underscores its potential. For instance, Pd(PPh₃)₄ has been used to catalyze the reaction of alkenylboranes with aryl bromides to produce arylated (E)-alkenes in high yields. acs.org This highlights its capability in facilitating C-C bond formation, a crucial step in the derivatization of halo-substituted heterocycles like this compound. The mechanism typically involves the oxidative addition of the aryl halide to the Pd(0) complex as the rate-determining step. acs.org

Role of Specific Ligands and Additives in Regioselectivity

The choice of ligands and additives in palladium-catalyzed reactions is critical for controlling regioselectivity and enhancing catalytic activity. In the context of isoquinoline synthesis and derivatization, various ligands have been shown to influence the outcome of the reaction significantly. For instance, in the Sonogashira coupling of 1-chloroisoquinolines, the use of the Ruphos ligand with Pd(OAc)₂ has been shown to be effective. researchgate.net Similarly, BINAP has been used to accelerate the palladium-catalyzed amination of 1-chloroisoquinolines. cdnsciencepub.com

Additives also play a crucial role. For example, in the synthesis of isoquinolinones from N-methoxybenzamides and internal alkynes, the addition of dihydrated sodium iodide to a ligand-free palladium-catalyzed system was found to be effective. core.ac.uk The presence of a base is also a common requirement for many of these cross-coupling reactions.

Lewis Acid Catalysis

Lewis acids offer an alternative catalytic approach for the synthesis and modification of the isoquinoline skeleton, often promoting cyclization and functionalization reactions through different mechanistic pathways compared to palladium catalysts. acs.orgnih.govacs.org

Aluminum Chloride (AlCl₃)

Aluminum chloride (AlCl₃) is a classic Lewis acid catalyst used in Friedel-Crafts type reactions, which can be applied to the synthesis of the isoquinoline core. While direct application in the synthesis of this compound from its precursors is noted as a potential route, specific research findings detailing this transformation were not prevalent in the provided search results. Generally, AlCl₃ can facilitate the cyclization of appropriate precursors to form the isoquinoline ring system. researchgate.net

Indium Bromide (InBr₃)

Indium bromide (InBr₃) has emerged as a useful Lewis acid catalyst in various organic transformations, including those involving isoquinoline derivatives. organic-chemistry.org It has been successfully used in the regio-selective synthesis of ethyl-5-(trifluoromethyl)-1-(3-substituted-isoquinolin-1-yl)-1H-pyrazole-4-carboxylates under ultrasonic irradiation. researchgate.netcdnsciencepub.com This demonstrates its utility in the derivatization of the isoquinoline scaffold. The advantages of using InBr₃ include low catalyst loading and moisture stability. organic-chemistry.org

Table 2: Lewis Acid Catalyzed Reactions Involving Isoquinoline Synthesis/Derivatization

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| AlCl₃ | Friedel-Crafts alkylation/acylation for isoquinoline synthesis | Classic Lewis acid for C-C bond formation. | |

| InBr₃ | Regio-selective synthesis of pyrazole-substituted isoquinolines | Low catalyst loading, moisture stability, ultrasound-assisted. | researchgate.netcdnsciencepub.com |

Nanoparticle Catalysis (e.g., Silver Nanoparticles in related contexts)

Nanoparticle catalysis represents a burgeoning field in chemical synthesis, prized for the unique properties of nanoscale materials. Nanoparticles offer an exceptionally high surface-area-to-volume ratio, which provides a greater number of active sites for catalysis compared to bulk materials. cd-bioparticles.net This often leads to enhanced reaction rates, higher yields, and milder reaction conditions. cd-bioparticles.net Furthermore, many nanoparticle catalysts can be easily recovered and reused, aligning with the principles of green and sustainable chemistry. nih.govnih.gov While direct reports on the synthesis of this compound using nanoparticle catalysts are scarce, related methodologies for constructing isoquinoline and similar heterocyclic systems highlight the potential of this approach.

Detailed Research Findings

A notable example in a related context is the use of zinc oxide nanoparticles (ZnO NPs) to catalyze the formation of bis-isoquinolinones. nih.gov In this two-step process, 3-substituted isocoumarins are first synthesized and then undergo a condensation reaction with a diamine. The key step, a C-N bond formation via the cleavage of a lactone C-O bond, is efficiently catalyzed by 10 mol% of ZnO nanoparticles, yielding the desired products in high purity. nih.gov This demonstrates the utility of nanoparticle catalysis in forging crucial bonds for the isoquinoline framework.

Similarly, magnetic nanoparticles have proven effective in synthesizing quinoline (B57606) derivatives, structural isomers of isoquinolines. Copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed as a magnetically separable and reusable catalyst for quinoline synthesis. nih.gov Iron(III) oxide (Fe3O4) nanoparticles have also been used to catalyze the one-pot synthesis of quinoline-fused derivatives and polyhydroquinolines under mild conditions. nih.gov These examples underscore the versatility of metal-based nanoparticles in constructing nitrogen-containing heterocyclic cores.

Silver nanoparticles (AgNPs), mentioned as a point of interest, are widely studied for their catalytic properties. sciencepublishinggroup.com Their synthesis can be achieved through various chemical, physical, and biological ("green") methods. nih.govnih.gov Chemical reduction is a common approach, where a silver salt like silver nitrate (B79036) is reduced in the presence of a stabilizing or capping agent to control particle size and prevent aggregation. sciencepublishinggroup.comnih.gov Although their primary application has been in areas like antimicrobial agents, their catalytic potential in organic synthesis is an active area of research that could foreseeably be extended to reactions like C-C or C-N cross-couplings relevant to isoquinoline synthesis. sciencepublishinggroup.com

Table 1: Zinc Oxide Nanoparticle (ZnO NP) Catalyzed Synthesis of a Bis-isoquinolinone Derivative This table presents data for the synthesis of a related bis-isoquinolinone compound as an example of nanoparticle catalysis in forming the core structure.

| Reactant 1 | Reactant 2 | Catalyst | Catalyst Loading | Product | Yield & Purity | Reference |

| 3-(4-chlorophenyl)isocoumarin | 1,7-heptadiamine | ZnO NPs (<150 nm) | 10 mol% | 2,2'-(heptane-1,7-diyl)bis(3-(4-chlorophenyl)isoquinolin-1(2H)-one) | High Yield and Purity | nih.gov |

Rhodium-Catalyzed Cycloaddition Reactions (for general isoquinoline synthesis)

Rhodium-catalyzed reactions, particularly those involving C-H bond activation, have become a cornerstone for the efficient and atom-economical synthesis of isoquinolines. oup.comnih.gov These methods typically involve a formal [4+2] cycloaddition or annulation, where an aryl precursor containing a directing group reacts with a two-carbon unit, such as an alkyne or an acetylene (B1199291) surrogate. researchgate.netthieme-connect.com The directing group, often an imine, oxime, or benzimidate, positions the rhodium catalyst for a regioselective C-H activation at the ortho position of the benzene (B151609) ring, initiating the cyclization cascade. oup.comthieme-connect.com

Detailed Research Findings

A variety of rhodium-based catalytic systems have been developed for this purpose. One approach utilizes a Rh/Cu co-catalyzed system for the formal [4+2] annulation of ketoxime acetates and ynals (alkynes with an aldehyde group). nih.gov This reaction proceeds under relatively mild conditions (60 °C) and demonstrates good tolerance for a range of functional groups on both the aromatic ring of the ketoxime and the ynal, affording polysubstituted isoquinolines in good yields. nih.gov

Another versatile strategy employs benzimidates as the aryl precursor. In one system, rhodium(III) catalyzes the cascade C-H activation/cyclization of benzimidates with allyl carbonates, which serve as a novel C2 synthon, liberating hydrogen gas as the only byproduct. rsc.org This process is notably efficient, often completing within one hour. rsc.org In a different variation, vinyl selenone has been introduced as an effective acetylene surrogate for the Rh-catalyzed annulative coupling with benzimidates under mild conditions. nih.govresearchgate.net This method is significant as it allows for the synthesis of 3,4-unsubstituted isoquinolines, and the selenium byproduct can be recovered and recycled. nih.govresearchgate.net

These rhodium-catalyzed cycloaddition reactions provide a powerful and modular route to the isoquinoline skeleton. researchgate.net By carefully selecting the starting aryl precursor and the alkyne or acetylene equivalent, a wide array of substituted isoquinolines can be synthesized. This modularity is crucial for accessing specific substitution patterns, such as that found in this compound, by using appropriately substituted reactants (e.g., a phenyl-substituted alkyne and a chloro-substituted benzimidate).

Table 2: Selected Rhodium-Catalyzed Syntheses of Substituted Isoquinolines This table summarizes findings from general isoquinoline synthesis, illustrating the scope and conditions of rhodium catalysis.

| Aryl Precursor (Substrate 1) | C2 Synthon (Substrate 2) | Catalyst System | Conditions | Product Type | Yield | Reference |

| Ketoxime Acetate (B1210297) | Ynal | [CpRhCl2]2 / Cu(OAc)2 | DMF, 60 °C, 8 h | Polysubstituted Isoquinoline | 84% (for 1-methyl-3-phenylisoquinoline-4-carbaldehyde) | nih.gov |

| Benzimidate | Allyl Carbonate | [CpRhCl2]2 / AgSbF6 | DCE, 100 °C, 1 h | Substituted Isoquinoline | Up to 99% | rsc.org |

| Ethyl Benzimidate | Phenyl Vinyl Selenone | [Cp*Rh(MeCN)3][SbF6]2 | DCE, 50 °C | 1-Ethoxy-3-phenylisoquinoline | N/A | researchgate.net |

| Oximine | Alkyne | Rh(PPh3)3Cl | Toluene, 100-120 °C | 1,3,4-Trisubstituted Isoquinoline | 35-92% | thieme-connect.com |

1 Chloro 3 Phenylisoquinoline As a Strategic Building Block in Advanced Organic Synthesis

Construction of Diverse 1,3-Disubstituted Isoquinoline (B145761) Derivatives

A primary application of 1-chloro-3-phenylisoquinoline is in the synthesis of 1,3-disubstituted isoquinolines. The chlorine atom at the C-1 position serves as an excellent leaving group in various cross-coupling reactions. Notably, the Suzuki-Miyaura coupling reaction has been employed effectively to introduce new aryl and heteroaryl substituents at this position. researchgate.net An efficient, ligand-free, microwave-assisted Suzuki coupling method utilizes a palladium catalyst, such as PdCl₂(PPh₃)₂, with a base like sodium carbonate in a 1,4-dioxane (B91453) solvent. researchgate.net This approach facilitates the synthesis of a broad range of 1-aryl-3-phenylisoquinoline derivatives, demonstrating the compound's utility in creating molecular diversity. researchgate.net

| Aryl/Heteroaryl Boronic Acid Used | Resulting Substituent at C-1 | Reference |

|---|---|---|

| Phenylboronic acid | Phenyl | researchgate.net |

| p-Tolylboronic acid | p-Tolyl | researchgate.net |

| 3-Methoxyphenylboronic acid | 3-Methoxyphenyl | researchgate.net |

| 4-Biphenylboronic acid | 4-Biphenyl | researchgate.net |

| 4-Formylphenylboronic acid | 4-Formylphenyl | researchgate.net |

| Thiophene-2-boronic acid | Thiophen-2-yl | researchgate.net |

| 4-Pyridylboronic acid | 4-Pyridyl | researchgate.net |

Precursor for Heterocyclic Building Blocks with Enhanced Complexity

Beyond simple substitution, this compound serves as a foundational scaffold for constructing more elaborate heterocyclic systems. The reactive nature of the C1-chloro group allows for its displacement by nucleophiles that are part of another heterocyclic precursor, effectively linking two distinct ring systems. An example of this is the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides. researchgate.net In this process, the isoquinoline unit is attached to a pyrazole (B372694) ring, creating a complex molecule with potential applications in medicinal chemistry and materials science. researchgate.net This demonstrates a strategy where this compound is not just modified but is incorporated as a major component into a larger, multi-cyclic framework.

Intermediate for Complex Molecule Synthesis (e.g., Functionalized Thioethers, Diselenides)

The electrophilic character of the C-1 position in this compound makes it a suitable substrate for reactions with sulfur and selenium nucleophiles, leading to the formation of functionalized thioethers and diselenides. These classes of organochalcogen compounds are of significant interest due to their unique chemical properties and biological activities. iucr.orgmdpi.com

Thioethers : The synthesis of 1-aroylalkylisoquinolin-1-yl thioethers can be achieved through the electrophilic S-alkylation of the corresponding 3-phenylisoquinoline-1(2H)-thione. lookchem.com This transformation highlights the utility of the 1-substituted-3-phenylisoquinoline core in preparing complex thioethers. lookchem.comresearchgate.net

Diselenides : A direct route to complex diselenides involves the reaction of this compound with a selenium source. For instance, reacting this compound with selenourea (B1239437) in ethanol (B145695) at room temperature yields 3-Phenyl-1-[2-(3-phenylisoquinolin-1-yl)diselanyl]isoquinoline. iucr.org This reaction forms a diselenide bridge linking two isoquinoline units, creating a symmetrical and structurally complex molecule. iucr.org Organoselenium compounds, including diselenides, are widely utilized in modern organic synthesis and materials science. iucr.orgnih.gov

| Reagent | Resulting Functional Group | Product Class | Reference |

|---|---|---|---|

| Thiourea (B124793) followed by alkylating agent | -S-R | Thioether | researchgate.net |

| Selenourea | -Se-Se-(3-phenylisoquinolin-1-yl) | Diselenide | iucr.org |

Application in Ligand Design for Organometallic Complexes and Materials Science

The 1-phenylisoquinoline (B189431) (piq) framework, readily accessible from this compound via coupling reactions, is a highly significant ligand in the field of organometallic chemistry. acs.orgacs.org Its rigid structure and specific coordination properties make it ideal for creating stable and functional metal complexes, particularly for applications in materials science.

The 1-phenylisoquinoline ligand is paramount in the design of phosphorescent cyclometalated iridium(III) complexes used in organic light-emitting diodes (OLEDs). researchgate.netnih.gov In these complexes, the iridium atom binds to both the nitrogen of the isoquinoline ring and a carbon atom of the phenyl ring, forming a stable C^N cyclometalated structure. rsc.org

The synthesis of these emitters often begins with a Suzuki coupling to create a functionalized 1-phenylisoquinoline ligand. nih.gov This ligand then reacts with an iridium source like IrCl₃·3H₂O to form a chloro-bridged iridium dimer, [(C^N)₂Ir(μ-Cl)]₂. researchgate.net Finally, this dimer is treated with an ancillary ligand, such as acetylacetone (B45752) (acac), to yield the final heteroleptic Ir(III) complex. nih.gov

The electronic properties and, consequently, the emission color of the complex can be precisely tuned by adding substituents to the 1-phenylisoquinoline ligand. nih.gov For example, introducing electron-donating groups like tert-butyl or dimethyl can raise the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a red-shift in emission into the deep-red (DR) or near-infrared (NIR) region. researchgate.netnih.gov These NIR-emitting Ir(III) complexes are crucial for applications in bioimaging, telecommunications, and information-secured displays. researchgate.netnih.gov OLEDs fabricated with these materials have shown high efficiency, with external quantum efficiencies (EQEs) reaching over 7%. researchgate.netnih.gov

| Complex Name Abbreviation | Substituent on Phenyl Ring of Ligand | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| CN-CNIr | Cyano (CN) | - | - | researchgate.netnih.gov |

| Bu-CNIr | tert-Butyl | 695 | 7.1% | researchgate.netnih.gov |

| DM-CNIr | Dimethyl | 714 | 7.2% | researchgate.netnih.gov |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. For 1-Chloro-3-phenylisoquinoline, the spectrum is expected to show a set of signals corresponding to the ten protons distributed across the isoquinoline (B145761) core and the pendant phenyl ring. The protons are located in the aromatic region, typically between 7.0 and 8.5 parts per million (ppm).

The proton at the C4 position is of particular diagnostic importance. Being adjacent to the phenyl-substituted C3 carbon, it appears as a distinct singlet. The remaining protons on the fused benzene (B151609) ring of the isoquinoline core (H5, H6, H7, H8) and the protons of the C3-phenyl group (ortho, meta, para) would present as a series of multiplets due to spin-spin coupling with neighboring protons. The integration of these signal areas would correspond to the number of protons in each environment.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| H4 | ~7.5 - 8.0 | Singlet (s) | 1H |

| H5, H6, H7, H8 | ~7.4 - 8.3 | Multiplet (m) | 4H |

| Phenyl (ortho, meta, para) | ~7.2 - 7.8 | Multiplet (m) | 5H |

¹³C NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. As this compound possesses 15 unique carbon atoms, its proton-decoupled ¹³C NMR spectrum is expected to display 15 distinct signals. The chemical shifts of these signals are indicative of the carbon atom's hybridization and electronic environment.

Carbons bonded to electronegative atoms like chlorine (C1) and nitrogen (C1, C3) are typically deshielded and appear further downfield. Quaternary carbons (those without attached protons) often show signals of lower intensity. The carbons of the phenyl ring and the fused benzene ring of the isoquinoline core would resonate in the characteristic aromatic region (approximately 120-150 ppm).

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C1 | ~150 - 155 | Carbon bonded to Cl and N |

| C3 | ~155 - 160 | Carbon bonded to N and Phenyl group |

| Quaternary Carbons (C4a, C8a, Phenyl-C1') | ~125 - 140 | Aromatic quaternary carbons |

| Aromatic CH Carbons | ~120 - 135 | Protonated aromatic carbons |

Nuclear Overhauser Effect Spectroscopy (NOESY-NMR) for Regiochemical Confirmation

While ¹H and ¹³C NMR establish the basic connectivity, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming regiochemistry. NOESY detects correlations between nuclei that are close in space, regardless of whether they are connected through chemical bonds. libretexts.org This through-space interaction is known as the Nuclear Overhauser Effect (NOE). libretexts.org

For this compound, a NOESY experiment would provide definitive proof of the substituent positions. A key observation would be a cross-peak correlation between the proton at the C4 position of the isoquinoline ring and the ortho-protons of the phenyl group at C3. This correlation would only be possible if these protons are spatially proximate, confirming that the phenyl group is indeed at the C3 position. Conversely, the absence of an NOE between the proton at C8 and the phenyl protons would further support the assigned structure and rule out other isomers.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high precision. For this compound (C₁₅H₁₀ClN), the calculated monoisotopic molecular weight is approximately 239.05 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). youtube.com This results in two distinct molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by two mass units. youtube.com The relative intensity of these peaks is approximately 3:1, which serves as a clear signature for the presence of a single chlorine atom in the molecule. youtube.comyoutube.com

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z Value | Relative Intensity Ratio | Description |

|---|---|---|---|

| [M]⁺ | ~239.05 | ~3 | Molecular ion with ³⁵Cl isotope |

| [M+2]⁺ | ~241.05 | ~1 | Molecular ion with ³⁷Cl isotope |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and empirical formula. chemcollective.orgma.edu For a sample to be considered pure, the experimentally determined values must match the theoretical values within a narrow margin of error, typically ±0.4%.

Table 4: Elemental Analysis Data for this compound (C₁₅H₁₀ClN)

| Element | Calculated Mass Percentage (%) | Experimental Mass Percentage (%) |

|---|---|---|

| Carbon (C) | 75.16 | To be determined |

| Hydrogen (H) | 4.21 | To be determined |

| Nitrogen (N) | 5.84 | To be determined |

Chromatographic Techniques for Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a chemical compound. wiley-vch.de These techniques separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For a non-volatile solid like this compound, Reverse-Phase HPLC (RP-HPLC) is a commonly used method. researchgate.netnih.gov The compound is dissolved in a suitable solvent and injected into the system. In a successful separation, the pure compound will appear as a single, sharp, and symmetrical peak in the resulting chromatogram. The purity is typically quantified using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks. A purity level of >95% or higher is generally required for subsequent applications.

X-ray Crystallography

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. nih.gov The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com

The crystallographic data provides fundamental information, including the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This allows for the unambiguous confirmation of the compound's chemical structure.

| Crystallographic Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |

The data obtained from single-crystal X-ray diffraction allows for a detailed conformational analysis of the this compound molecule. nih.gov A key parameter in this analysis is the dihedral angle, which describes the rotation around a chemical bond. libretexts.org For this compound, the dihedral angle between the isoquinoline ring system and the phenyl ring at the 3-position is of particular interest. For a related compound, 3-phenylisoquinolin-1(2H)-one, the phenyl ring is twisted with respect to the isoquinolinone moiety, exhibiting a dihedral angle of 39.44 (4)°. nih.gov This twisting is a common feature in such biaryl systems and is influenced by steric interactions between the two ring systems.

The analysis also reveals precise bond lengths and angles throughout the molecule, which can be compared to theoretical values and data from similar structures to understand the electronic and steric effects within the molecule.

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how this compound molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, which can include C-H···O hydrogen bonds, π-π stacking interactions between aromatic rings, and other non-covalent forces. nih.gov

Theoretical and Computational Investigations on 1 Chloro 3 Phenylisoquinoline and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-electron wavefunction in terms of electron density, DFT offers a balance between computational cost and accuracy, making it ideal for studying complex systems like substituted isoquinolines.

DFT calculations are instrumental in characterizing the fundamental electronic properties of isoquinoline (B145761) systems. While specific DFT studies focusing exclusively on 1-chloro-3-phenylisoquinoline are not extensively detailed in the public literature, comprehensive analyses of the parent isoquinoline molecule and its substituted derivatives provide a strong foundation for understanding its behavior.

Studies on the parent isoquinoline molecule using the B3LYP functional and 6-311++G(d,p) basis set have determined key electronic parameters. tandfonline.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity and electronic transitions. For isoquinoline, these have been calculated to be -5.581 eV and 1.801 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.78 eV. tandfonline.com This gap is a measure of the molecule's electronic stability. tandfonline.com Furthermore, properties such as the dipole moment, which influences solubility and intermolecular interactions, have been calculated. tandfonline.comrsc.org

The introduction of substituents, such as the chloro group at the C1 position and the phenyl group at the C3 position, significantly modulates these electronic properties. The chlorine atom, being electronegative, acts as an electron-withdrawing group via induction, while the phenyl ring can participate in π-conjugation. DFT and time-dependent DFT (TD-DFT) calculations on various functionalized isoquinolines have shown that electron-withdrawing and electron-donating groups systematically alter the HOMO and LUMO energy levels, thereby tuning the electronic and optical properties of the molecule. nih.govnih.gov For instance, studies on other phenylisoquinoline derivatives reveal that substituents on the phenyl ring can significantly raise or lower the HOMO/LUMO energy levels, impacting the molecule's emission spectra and quantum yields. nih.govscispace.com

Table 7.1: Calculated Electronic Properties of Parent Isoquinoline

| Property | Value | Reference |

|---|---|---|

| HOMO Energy | -5.581 eV | tandfonline.com |

| LUMO Energy | 1.801 eV | tandfonline.com |

| HOMO-LUMO Gap | 3.78 eV | tandfonline.com |

| Dipole Moment | 2.004 D | tandfonline.com |

Calculations performed using the B3LYP/6-311++G(d,p) level of theory.

DFT calculations are a powerful tool for predicting the reactivity of different sites within a molecule and for forecasting the most likely reaction pathways. In halo-substituted isoquinolines, DFT can rationalize the regioselectivity observed in cross-coupling reactions. For example, in Suzuki-Miyaura reactions involving poly-halogenated isoquinolines, the intrinsic electrophilicity of the different carbon positions dictates the site of coupling. rsc.orgnih.gov Computational studies have shown that the C1 position in the isoquinoline ring is highly electrophilic, which can override the typical reactivity order of aryl halides (Ar-I > Ar-Br > Ar-Cl). rsc.org This explains why in molecules like 1-chloro-7-bromoisoquinoline, the Suzuki coupling can be directed to the C1 position despite the presence of a more conventionally reactive bromine atom elsewhere. rsc.org

Furthermore, DFT can be used to calculate global reactivity parameters, such as the electrophilicity index (ω) and chemical hardness (η), which provide a quantitative measure of a molecule's reactivity. nih.gov Studies on isoquinoline derivatives have demonstrated that these calculated parameters correlate well with the molecule's observed behavior, confirming that structural modifications can lead to softer, more reactive molecules or harder, more stable ones. nih.gov

This compound is a common substrate in transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions. DFT modeling provides critical insights into the interactions between the isoquinoline ligand and the metal center, which govern the catalytic cycle. rsc.org

DFT calculations have also been crucial in explaining cases of catalyst inhibition. Experimental studies found that the nickel/dppf-catalyzed Suzuki-Miyaura reaction of 1-chloroisoquinoline (B32320) was unsuccessful. rsc.org Computational investigations revealed that α-halo-N-heterocycles like 1-chloroisoquinoline lead to the formation of stable, dimeric nickel "butterfly" complexes that are catalytically inactive, thus shutting down the desired cross-coupling pathway. rsc.org

Stereochemical and Conformational Analysis via Computational Methods

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of molecular function. washington.eduwindows.net For molecules with rotational freedom, such as this compound, conformational analysis—the study of the different spatial arrangements (conformers) arising from bond rotations—is essential. quimicaorganica.org

In a related study on angular-substituted tandfonline.comnih.govthiazino[3,4-a]isoquinolines, DFT computations correctly predicted that the trans-diastereomer is more stable than the cis-diastereomer, which was in full agreement with the experimental data. mdpi.com This demonstrates the power of computational methods in predicting and confirming stereochemical outcomes.

Table 7.2: Selected Dihedral Angles in an Analogous Triazoloisoquinoline System

| Dihedral Angle | Value (°) | Reference |

|---|---|---|

| Twist of Benzene (B151609) Ring vs. Triazoloisoquinoline Plane | 57.02 (6) | researchgate.net |

| Twist of Phenyl Ring vs. Triazoloisoquinoline Plane | 62.16 (6) | researchgate.net |

Data from the crystal structure of 3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazolo[3,4-a]isoquinoline, a structurally related compound.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides a powerful lens through which to view the step-by-step progression of a chemical reaction. By mapping out the potential energy surface, calculating the energies of intermediates and transition states, and visualizing the molecular transformations, these approaches can elucidate complex reaction mechanisms.

For reactions involving the isoquinoline skeleton, computational studies have been pivotal. A plausible mechanism for the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides to form 3,4-dihydroisoquinolin-1(2H)-ones has been proposed. mdpi.com This mechanism involves the initial formation of a five-membered cyclopalladation intermediate, a step that is well-supported by computational precedents in C-H activation chemistry. mdpi.com

In more complex transformations, DFT studies have been used to authenticate unconventional reaction pathways. For instance, in the cobalt(III)-catalyzed domino double annulation of thioamides to form thiopyrano-isoquinoline derivatives, DFT calculations were essential to confirm the participation of a unique 6π-electrocyclization involving a 7-membered sulfur-chelated cobaltacycle intermediate. chemrxiv.org

Similarly, the mechanism for the synthesis of 1-phenylisoquinoline (B189431) via nitrogen insertion from an osmium nitride complex has been detailed through computational analysis. chemrxiv.org These studies suggest that the reaction proceeds not through a direct insertion but via a stepwise aziridination, followed by an electrocyclic ring opening to form an azaallenium intermediate, which then aromatizes to the final isoquinoline product. chemrxiv.org These examples highlight the indispensable role of computational methods in moving beyond black-box reaction representations to a detailed, dynamic understanding of chemical transformations.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-3-phenylisoquinoline, and how can purity be ensured?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. Key considerations include:

- Reaction Conditions: Temperature control (e.g., 80–120°C) and anhydrous environments to avoid hydrolysis of intermediates .

- Catalysts: Use of Lewis acids (e.g., AlCl₃) or Pd-based catalysts for regioselective chloro-substitution .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to achieve ≥95% purity. Purity validation via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) shows characteristic aromatic protons (δ 7.2–8.5 ppm) and chloro-substitution effects on coupling patterns. ¹³C NMR confirms the isoquinoline backbone (C-Cl signal at δ 110–115 ppm) .

- Mass Spectrometry: High-resolution ESI-MS ([M+H]⁺ at m/z 254.07) and isotopic patterns confirm molecular formula (C₁₅H₁₀ClN) .

- X-Ray Crystallography: Single-crystal analysis resolves bond angles and dihedral angles (e.g., C3-Cl bond length: 1.73 Å) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in substituent positions or assay conditions. Strategies include:

- Comparative SAR Studies: Systematic substitution of the chloro and phenyl groups to isolate activity-contributing moieties .

- Assay Standardization: Use of cell lines (e.g., HeLa for cytotoxicity) with controlled ROS levels to minimize false positives .

- Meta-Analysis: Cross-referencing PubChem BioAssay data (AID: 1254631) to validate target interactions (e.g., kinase inhibition) .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The chloro group’s electrophilicity and steric hindrance from the phenyl ring dictate reactivity:

- Kinetic Studies: Monitor reaction progress via GC-MS to identify intermediates (e.g., Pd-π-complex formation in Suzuki couplings) .

- DFT Calculations: Gaussian 16 simulations reveal activation barriers for C-Cl bond cleavage (ΔG‡ ≈ 28 kcal/mol) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to predict binding affinities to targets like PARP-1 (PDB: 4UND). Key interactions: chloro group with Leu877 and phenyl ring with Tyr907 .

- MD Simulations: GROMACS trajectories (100 ns) assess stability of ligand-protein complexes under physiological conditions .

- QSAR Models: Train regression models on inhibition data (pIC₅₀) to prioritize substituents with electron-withdrawing groups .

Guidance for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。